N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide
Description
N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a substituted ethyl chain. The ethyl chain is modified with a 4-methoxyphenyl group and a piperidin-1-yl moiety.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-9-7-15(8-10-16)17(21-11-3-2-4-12-21)14-20-19(22)18-6-5-13-24-18/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22) |
InChI Key |
MOYBXWQGYPIVPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with piperidine to form an imine intermediate.
Addition of Furan-2-carboxylic Acid: The imine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the furan ring can be reduced to form an alcohol.
Substitution: The piperidine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
Research has indicated that N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide exhibits various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of several cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest: It causes cell cycle arrest, particularly in the S-phase, thereby inhibiting proliferation.
Case Study Data
A study evaluating the anticancer effects of related compounds yielded the following results:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that derivatives of this compound have significant anticancer potential when compared to established treatments like doxorubicin .
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties against various pathogens.
Efficacy Against Bacteria
The antimicrobial efficacy was assessed using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
These findings suggest that this compound could serve as a candidate for drug development targeting bacterial infections .
Applications in Research
The applications of this compound extend beyond basic research into potential therapeutic uses:
- Pharmaceutical Development: Due to its anticancer and antimicrobial properties, this compound is a candidate for further development in drug formulation.
- Mechanistic Studies: Its ability to induce apoptosis and inhibit cell proliferation makes it valuable for studies aimed at understanding cancer biology and treatment resistance.
- Antimicrobial Research: The compound's efficacy against specific bacterial strains positions it as a potential lead compound in the search for new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound shares the furan-2-carboxamide core with furanylfentanyl and 117j but differs in substituents.
- The phenylsulfanylmethyl substituent in introduces a sulfur atom, which could alter metabolic stability or electronic properties compared to the unsubstituted furan in the target compound.
Pharmacological Activity
- Furanylfentanyl : A potent µ-opioid receptor agonist with high affinity (EC₅₀ ~0.5 nM). Its phenylethyl-piperidine moiety is critical for receptor interaction .
- AR-769 : As a benzimidazole sulfonamide, it likely targets enzymes like carbonic anhydrase or kinases, differing from the opioid activity of furan carboxamides .
Hypothesis for Target Compound :
The piperidine and 4-methoxyphenyl groups suggest possible µ-opioid or σ-receptor affinity. However, the methoxy group’s electron-donating effects might reduce lipophilicity and receptor binding compared to furanylfentanyl .
Physicochemical Properties
- Lipophilicity (LogP) :
- Molecular Weight : All analogs fall within 350–420 g/mol, aligning with Lipinski’s rule for drug-likeness.
Metabolic and Toxicity Profiles
- Furanylfentanyl : Metabolized via N-dealkylation and oxidative pathways; associated with respiratory depression and high toxicity .
- Piperidine N-dealkylation may also occur.
- 117j : The propenyl linker could undergo epoxidation or glutathione conjugation, reducing toxicity compared to piperidine-containing analogs .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide, a synthetic compound with structural similarities to various opioid derivatives, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and is structurally related to other furan derivatives and piperidine-based compounds. Its unique structure contributes to its biological activity, particularly in relation to opioid receptors.
1. Opioid Receptor Activity
Research indicates that this compound exhibits significant affinity for mu-opioid receptors (MOR). This interaction suggests potential analgesic properties akin to traditional opioids. Studies have shown that compounds with similar structures often demonstrate varying degrees of agonistic or antagonistic effects on opioid receptors, influencing pain modulation and reward pathways in the brain .
2. Analgesic Effects
In preclinical studies, this compound has been evaluated for its analgesic effects using animal models. The results indicate that it may provide effective pain relief comparable to established opioid analgesics. For instance, a study demonstrated that administration of this compound significantly reduced pain responses in rodent models subjected to formalin-induced pain .
In vitro and In vivo Studies
The biological activity of this compound is primarily attributed to its interaction with the mu-opioid receptor, leading to downstream signaling that modulates nociceptive pathways. Additionally, some studies suggest that this compound may possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from immune cells .
Case Study: Analgesic Efficacy
A notable case study involved a comparative analysis of this compound against conventional opioids in a controlled pain model. The findings revealed that while the compound provided effective analgesia, it exhibited a lower side effect profile in terms of respiratory depression compared to traditional opioids .
Research on Anti-inflammatory Properties
Further investigations into the anti-inflammatory effects of this compound highlighted its ability to reduce inflammation markers in vitro. This suggests potential applications beyond analgesia, possibly providing therapeutic avenues for conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and substituted ethylamine intermediates. For example:
- Step 1 : React furan-2-carbonyl chloride with a pre-synthesized ethylamine intermediate containing 4-methoxyphenyl and piperidine substituents.
- Step 2 : Optimize reaction conditions (e.g., reflux in acetonitrile for 3 hours) to achieve high yields, as demonstrated in analogous syntheses of carboxamide derivatives .
- Step 3 : Purify via recrystallization (e.g., using chloroform/ethanol mixtures) and validate purity using HPLC (≥98%) .
Q. How is the structural conformation of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯O distances of 2.615 Å) and dihedral angles between aromatic rings (e.g., 9.71° between furan and phenyl groups) .
- NMR spectroscopy : Analyze and spectra to confirm substituent integration and coupling constants (e.g., piperidine protons at δ 2.58–3.53 ppm) .
Q. What in vitro models are suitable for initial pharmacological screening?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols, referencing analogs with IC values in the µM range .
- Cancer cell lines : Screen for cytotoxicity using MTT assays (e.g., against HeLa or MCF-7 cells) .
Q. What safety precautions are advised for handling this compound?
- Methodological Answer : Follow GHS guidelines for Category 4 acute toxicity (oral, dermal, inhalation):
- Use PPE (gloves, lab coats, goggles).
- Work in a fume hood to avoid inhalation .
Advanced Research Questions
Q. How can pharmacokinetic properties (e.g., metabolic stability) be experimentally assessed?
- Methodological Answer :
- In vitro metabolic assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Adjust substituents (e.g., methoxy groups) to enhance stability .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response studies .
Q. How to resolve contradictions in receptor binding affinity data?
- Methodological Answer :
- Orthogonal assays : Compare SPR (Surface Plasmon Resonance) binding kinetics with functional assays (e.g., cAMP modulation for GPCR targets). For example, furan-2-carboxamide analogs showed discrepancies between binding (nM affinity) and functional efficacy (partial vs. full agonism) .
- Molecular dynamics simulations : Model ligand-receptor interactions to identify conformational changes affecting affinity .
Q. What is the impact of intramolecular interactions on biological activity?
- Methodological Answer :
- Planarity analysis : Use crystallographic data to correlate non-planar conformations (e.g., 7.03° rotation of the furan ring) with reduced target engagement. Intramolecular H-bonds (e.g., C2–H2⋯O2) may stabilize active conformers .
- SAR studies : Modify the piperidine or methoxyphenyl groups to assess steric/electronic effects on potency .
Q. How can selectivity for target receptors (e.g., opioid or serotonin receptors) be optimized?
- Methodological Answer :
- Substituent screening : Synthesize derivatives with halogens (e.g., Cl, Br) or bulkier groups on the phenyl ring to enhance selectivity. For example, 2,3-dichlorophenyl analogs showed 10-fold higher selectivity for 5-HT over D receptors .
- Docking-guided design : Use AutoDock Vina to predict binding poses and prioritize derivatives with favorable interactions (e.g., π-π stacking with Tyr residues) .
Notes
- Avoid referencing commercial platforms (e.g., BenchChem) as per guidelines.
- All methodologies are derived from peer-reviewed syntheses, crystallography, and pharmacological studies.
- For extended protocols, consult primary references cited in the evidence (e.g., Sheldrick (2008) for crystallography ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
